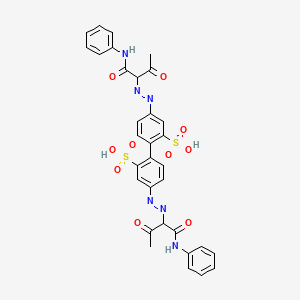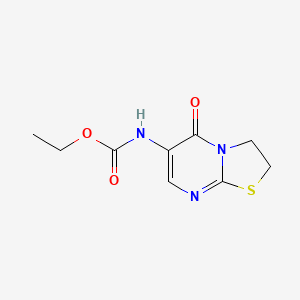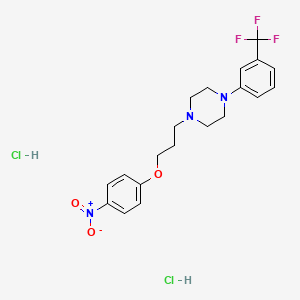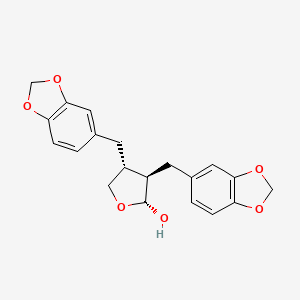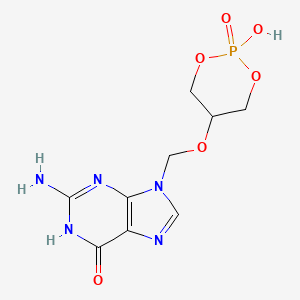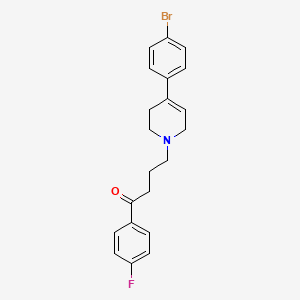
KB256Rju7J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KB256Rju7J, also known as 4-[4-(4-Bromophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone, is a synthetic compound with the molecular formula C21H21BrFNO and a molecular weight of 402.3 g/mol . This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorophenyl group, and a dihydropyridinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KB256Rju7J involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Formation of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a fluorination reaction using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Coupling Reaction: The bromophenyl and fluorophenyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions and efficient mixing.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
KB256Rju7J undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
KB256Rju7J has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of KB256Rju7J involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibit Enzymes: It can inhibit certain enzymes, leading to the modulation of metabolic pathways.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone
- 4-[4-(4-Methylphenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone
- 4-[4-(4-Nitrophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone
Uniqueness
KB256Rju7J is unique due to the presence of both bromophenyl and fluorophenyl groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
270257-31-3 |
|---|---|
Fórmula molecular |
C21H21BrFNO |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
4-[4-(4-bromophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H21BrFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2 |
Clave InChI |
RDGNOACOEMJXRF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1C2=CC=C(C=C2)Br)CCCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


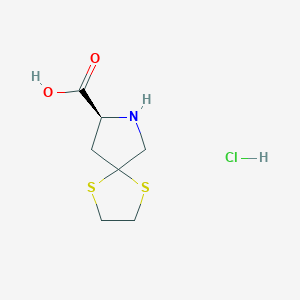

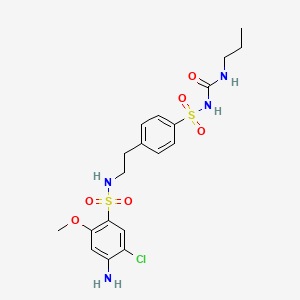

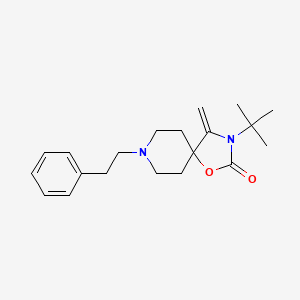
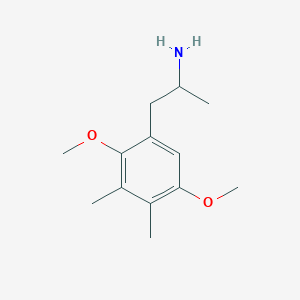
![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
